molecular formula C18H25NO3 B262511 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid

2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid

Katalognummer: B262511
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: JKMKFVJLYBZSHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is a cyclohexane derivative with both carbamoyl and carboxylic acid functional groups attached to it.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid can be achieved through various methods. One common method involves the reaction of 4-phenyl-2-butanone with cyclohexanone in the presence of sodium hydroxide. This reaction results in the formation of 2-(4-phenylbutan-2-yl)cyclohexanone, which is then converted to the target compound by reacting it with chloroformic acid and ammonia.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential therapeutic applications, including its ability to inhibit the activity of enzymes involved in inflammation and cancer, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). It also modulates the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune response.

Applications in Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its unique functional groups.

Applications in Biology and Medicine

In biology and medicine, it has shown potential as an anti-inflammatory and anti-tumor agent. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain, and has been shown to improve cognitive function and memory in animal models of Alzheimer’s disease.

Applications in Industry

In industry, the compound’s properties make it suitable for use in the development of pharmaceuticals and other therapeutic agents.

Wirkmechanismus

The mechanism by which 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid exerts its effects involves the inhibition of enzymes such as COX-2 and MMPs. It also modulates the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune response. By inhibiting these enzymes and pathways, the compound can reduce inflammation and tumor growth, as well as provide neuroprotective effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other cyclohexane derivatives with carbamoyl and carboxylic acid functional groups. Examples include:

  • 2-{[(4-Methyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid
  • Indole derivatives with similar biological activities

Uniqueness

What sets 2-{[(1-methyl-3-phenylpropyl)amino]carbonyl}cyclohexanecarboxylic acid apart is its specific combination of functional groups and its ability to inhibit multiple enzymes and pathways involved in inflammation and cancer

Eigenschaften

Molekularformel

C18H25NO3

Molekulargewicht

303.4 g/mol

IUPAC-Name

2-(4-phenylbutan-2-ylcarbamoyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C18H25NO3/c1-13(11-12-14-7-3-2-4-8-14)19-17(20)15-9-5-6-10-16(15)18(21)22/h2-4,7-8,13,15-16H,5-6,9-12H2,1H3,(H,19,20)(H,21,22)

InChI-Schlüssel

JKMKFVJLYBZSHJ-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O

Kanonische SMILES

CC(CCC1=CC=CC=C1)NC(=O)C2CCCCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.